molecular formula C12H15NO2 B1266584 Benzyl L-prolinate CAS No. 41324-66-7

Benzyl L-prolinate

Cat. No.: B1266584
CAS No.: 41324-66-7
M. Wt: 205.25 g/mol
InChI Key: VVCLBQFBKZQOAF-UHFFFAOYSA-N
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Description

. It is a derivative of L-proline, an amino acid, and is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl L-prolinate can be synthesized through the esterification of L-proline with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of mesylates or tosylates of delta-hydroxy-L-norvaline esters, which spontaneously afford L-proline esters upon exposure to aqueous buffer . This method is advantageous due to its high yield and simplicity.

Chemical Reactions Analysis

Types of Reactions: Benzyl L-prolinate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-proline and benzyl alcohol.

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Hydrolysis: L-proline and benzyl alcohol.

    Oxidation: this compound carboxylic acid.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Benzyl L-prolinate has extensive applications in scientific research, including:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis, particularly in Diels-Alder reactions.

    Biology: Employed in the synthesis of peptides and other biologically active molecules.

    Medicine: Investigated for its potential use in drug development due to its ability to modify the pharmacokinetic properties of active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which benzyl L-prolinate exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in asymmetric synthesis by providing a stereochemically defined environment . The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

  • L-Proline benzyl ester hydrochloride
  • N-Benzyl-L-prolinol
  • N-Benzyl-L-proline ethyl ester

Comparison: Benzyl L-prolinate is unique due to its specific ester linkage and the presence of the benzyl group, which imparts distinct chemical properties. Compared to its analogs, it offers better solubility and reactivity in certain chemical reactions, making it a preferred choice in asymmetric synthesis and peptide chemistry .

Properties

IUPAC Name

benzyl (2S)-pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCLBQFBKZQOAF-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41324-66-7
Record name L-Proline phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41324-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl L-prolinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.269
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 2.4 g of benzyl DL-prolinate hydrochloride, 25 ml of benzene, 5 ml of demineralized water and 1.01 g of triethylamine was stirred at 20° C. for one hour and the decanted organic phase was washed with water, dried and evaporated to dryness under reduced pressure to obtain 2.1 g of benzyl DL prolinate.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3.18 g of benzyl DL -prolinate hydrochloride, 3 ml of demineralized water, 25 ml of benzene and 1.34 g of triethylamine was stirred at 20° C. for one hour and the decanted organic phase was washed with water, dried and evaporated to dryness to obtain 2.6 g of benzyl DL-prolinate in the form of a colorless oil.
Quantity
3.18 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2.4 g of benzyl DL-prolinate hydrochloride, 25 ml of benzene, 5 ml of demineralized water and 1.01 g of triethylamine was stirred at 20° C. for one hour and the decanted organic phase was wahsed with water, dried and evaporated to dryness under reduced pressure to obtain 2.1 g of benzyl DL prolinate.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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